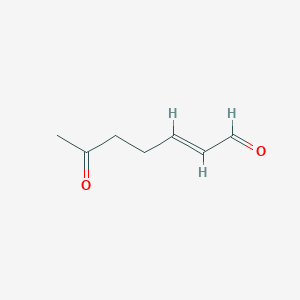
(2E)-6-oxo-2-heptenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-6-oxo-2-heptenal, also known as 2-heptenal, is an organic compound that belongs to the family of aldehydes. It is a colorless, oily liquid with a pungent odor and is used in various fields such as food, fragrance, and pharmaceutical industries. The compound has been found to have various biochemical and physiological effects, making it a subject of extensive scientific research.
Wirkmechanismus
The mechanism of action of (2E)-6-oxo-(2E)-6-oxo-2-heptenal is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various biomolecules such as proteins and lipids. This reaction can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(2E)-6-oxo-(2E)-6-oxo-2-heptenal has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions.
The compound has also been studied for its potential anticancer properties. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-6-oxo-(2E)-6-oxo-2-heptenal has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a characteristic odor, making it easy to detect.
However, there are also limitations to its use in laboratory experiments. The compound is highly reactive and can react with various biomolecules, making it difficult to study its specific effects. It also has a pungent odor, which can be unpleasant to work with.
Zukünftige Richtungen
There are several future directions for research on (2E)-6-oxo-(2E)-6-oxo-2-heptenal. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly.
Another area of research could be the study of the compound's effects on various diseases and conditions. For example, further research could be done on its potential use in the treatment of cancer and inflammatory conditions.
Conclusion:
(2E)-6-oxo-(2E)-6-oxo-2-heptenal is a versatile compound that has been studied extensively for its various applications in scientific research. Its unique odor profile and biochemical and physiological effects make it a subject of ongoing research. As new synthesis methods and applications are discovered, the potential uses of this compound continue to expand.
Synthesemethoden
The synthesis of (2E)-6-oxo-(2E)-6-oxo-2-heptenal can be achieved through various methods. One such method involves the oxidation of heptanal using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. Another method involves the reaction of heptenal with sodium borohydride, followed by the oxidation of the resulting alcohol using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
(2E)-6-oxo-(2E)-6-oxo-2-heptenal has been studied extensively for its various applications in scientific research. One such application is in the field of food science, where it is used as a flavoring agent due to its characteristic odor. It has also been found to have antimicrobial properties, making it useful in the preservation of food.
The compound has also been studied for its potential use in the fragrance industry. Its unique odor profile has made it a popular choice for use in perfumes and other fragrances.
Eigenschaften
CAS-Nummer |
147032-69-7 |
|---|---|
Produktname |
(2E)-6-oxo-2-heptenal |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(E)-6-oxohept-2-enal |
InChI |
InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h2,4,6H,3,5H2,1H3/b4-2+ |
InChI-Schlüssel |
OPUWJQUPRWWZSZ-DUXPYHPUSA-N |
Isomerische SMILES |
CC(=O)CC/C=C/C=O |
SMILES |
CC(=O)CCC=CC=O |
Kanonische SMILES |
CC(=O)CCC=CC=O |
Synonyme |
2-Heptenal, 6-oxo-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



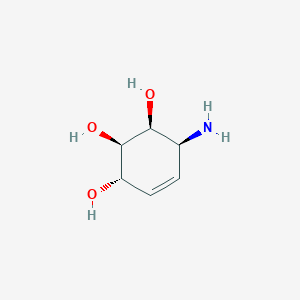
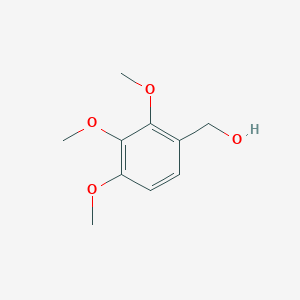
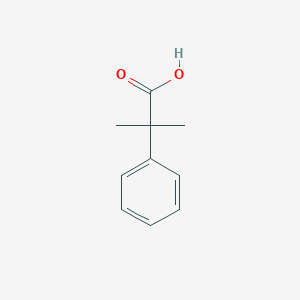
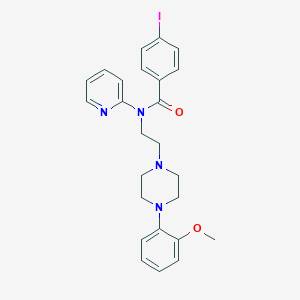
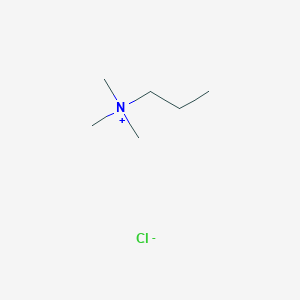
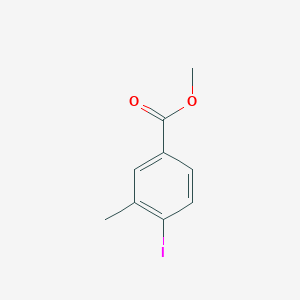
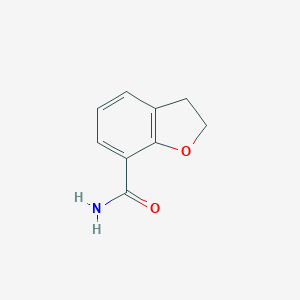
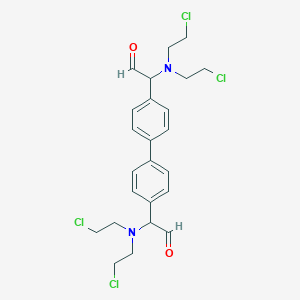
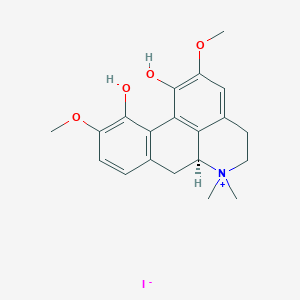
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
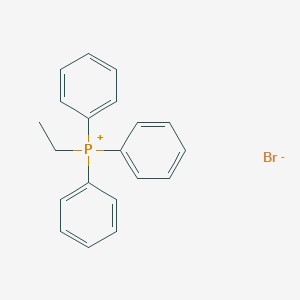
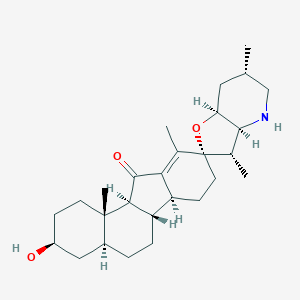
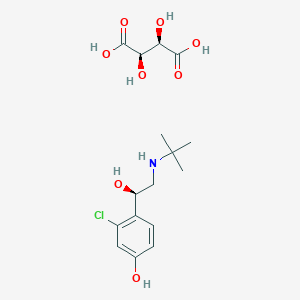
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)